molecular formula C16H16ClNO5S B273054 4-{[(4-chloro-3-propoxyphenyl)sulfonyl]amino}benzoic acid

4-{[(4-chloro-3-propoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B273054
M. Wt: 369.8 g/mol
InChI Key: OPJAJWGXEYCJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-chloro-3-propoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with a 4-chloro-3-propoxybenzenesulfonamido group

Properties

Molecular Formula

C16H16ClNO5S

Molecular Weight

369.8 g/mol

IUPAC Name

4-[(4-chloro-3-propoxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C16H16ClNO5S/c1-2-9-23-15-10-13(7-8-14(15)17)24(21,22)18-12-5-3-11(4-6-12)16(19)20/h3-8,10,18H,2,9H2,1H3,(H,19,20)

InChI Key

OPJAJWGXEYCJNI-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chloro-3-propoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps:

    Preparation of 4-chloro-3-propoxybenzenesulfonyl chloride: This can be achieved by reacting 4-chloro-3-propoxybenzenesulfonic acid with thionyl chloride.

    Formation of the sulfonamide: The sulfonyl chloride is then reacted with 4-aminobenzoic acid under basic conditions to form the sulfonamide linkage.

    Final product isolation: The product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-chloro-3-propoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles.

    Oxidation and reduction: The propoxy group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of the corresponding amine and benzoic acid derivatives.

Scientific Research Applications

4-{[(4-chloro-3-propoxyphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Material science: It can be incorporated into polymers to modify their properties.

    Biological studies: It can be used to study enzyme interactions and inhibition.

    Industrial applications: It can be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-{[(4-chloro-3-propoxyphenyl)sulfonyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the propoxy group.

    4-Chloro-3-propoxybenzoic acid: Similar structure but lacks the sulfonamide group.

    4-Chloro-3-sulfamoylbenzenesulfonic acid: Similar structure but lacks the benzoic acid core.

Uniqueness

4-{[(4-chloro-3-propoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both the propoxy and sulfonamide groups, which can impart distinct chemical and biological properties

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